molecular formula C20H17N3O3 B5242716 N-{2-Furan-2-yl-1-[(pyridin-3-ylmethyl)-carbamoyl]-vinyl}-benzamide CAS No. 324562-01-8

N-{2-Furan-2-yl-1-[(pyridin-3-ylmethyl)-carbamoyl]-vinyl}-benzamide

Cat. No.: B5242716
CAS No.: 324562-01-8
M. Wt: 347.4 g/mol
InChI Key: ANTQNDKESCDJPE-LDADJPATSA-N
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Description

The IS1 compound, also known as Insertion Sequence 1, is a small transposable element found in the chromosomes of various enterobacteria. It is one of the smallest insertion elements known and is a member of a class of elements that includes IS10, IS50, and IS903. These elements are often found in pairs flanking a nontransposable DNA segment, promoting the transposition of the entire structure. IS1 is unique in its ability to insert itself into different locations within the genome, thereby playing a significant role in genetic variation and evolution .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of IS1 involves the isolation and amplification of the DNA sequence from bacterial chromosomes. This can be achieved through polymerase chain reaction (PCR) techniques using specific primers that target the IS1 sequence. The amplified product is then purified and can be inserted into plasmid vectors for further study.

Industrial Production Methods: In an industrial setting, the production of IS1 can be scaled up using fermentation processes involving Escherichia coli clones. These clones are engineered to produce high yields of plasmid DNA containing the IS1 sequence. The fermentation process involves a fed-batch system in a chemically defined medium, followed by plasmid amplification and purification .

Chemical Reactions Analysis

Types of Reactions: IS1 undergoes several types of genetic recombination reactions, including:

    Transposition: The movement of the IS1 element from one location to another within the genome.

    Insertion: The integration of IS1 into a new genomic site, often disrupting the function of the target gene.

    Excision: The removal of IS1 from its original location, which can restore the function of the disrupted gene.

Common Reagents and Conditions:

    Enzymes: Transposase enzymes are crucial for the transposition process, catalyzing the cutting and joining of DNA strands.

    Reaction Conditions: Optimal conditions for transposition include the presence of magnesium ions and a suitable buffer system to maintain the stability of the DNA and enzymes.

Major Products Formed:

Scientific Research Applications

IS1 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of IS1 involves the transposition process, which is mediated by the transposase enzyme. The transposase recognizes specific sequences at the ends of the IS1 element and catalyzes the cutting and joining of DNA strands. This allows IS1 to insert itself into new genomic locations, thereby altering the genetic landscape. The molecular targets of IS1 include various genes within the bacterial genome, and its insertion can lead to gene disruption, altered gene expression, and increased genetic diversity .

Comparison with Similar Compounds

Properties

CAS No.

324562-01-8

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C20H17N3O3/c24-19(16-7-2-1-3-8-16)23-18(12-17-9-5-11-26-17)20(25)22-14-15-6-4-10-21-13-15/h1-13H,14H2,(H,22,25)(H,23,24)/b18-12+

InChI Key

ANTQNDKESCDJPE-LDADJPATSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCC3=CN=CC=C3

SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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